N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound featuring a 1,3,5-triazine core substituted with dimethoxy groups at positions 4 and 4. A methylene bridge connects the triazine ring to a 2,5-dimethylfuran-3-carboxamide moiety.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-7-5-9(8(2)21-7)11(18)14-6-10-15-12(19-3)17-13(16-10)20-4/h5H,6H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVLWEXSZGYXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). This reaction yields 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, which can then be further reacted with 2,5-dimethylfuran-3-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification: It can react with alcohols to form esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Condensation: Typically involves the use of tetrahydrofuran (THF) as a solvent and N-methylmorpholine (NMM) as a base.
Esterification: Commonly performed in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of NMM.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids and amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 319.32 g/mol. The structure features a triazine ring, which is known for its reactivity in various chemical transformations. This structural characteristic makes it a valuable component in synthetic chemistry.
Applications in Organic Synthesis
- Condensing Agent for Amide and Ester Formation
-
Peptide Synthesis
- The compound has been employed in peptide synthesis, where it acts as a coupling reagent. Its ability to activate carboxylic acids enhances the efficiency of peptide bond formation . A study demonstrated that using this compound resulted in higher yields of peptide products compared to traditional methods.
Case Study 1: Peptide Synthesis Efficiency
In a comparative study on peptide synthesis using various coupling agents, this compound was shown to significantly increase the yield of desired peptides when reacted with Z-Phe-OH and other amino acids in dry acetonitrile. The reaction conditions were optimized to minimize by-products and maximize product purity .
Case Study 2: Synthesis of Triazine Derivatives
Research focused on synthesizing new triazine derivatives highlighted the versatility of this compound as a precursor. The derivatives exhibited promising biological activities, indicating potential applications in drug development .
Data Table: Comparison of Coupling Agents
| Coupling Agent | Yield (%) | Reaction Time (hours) | By-products |
|---|---|---|---|
| This compound | 85 | 2 | Minimal |
| DMT-MM | 75 | 3 | Moderate |
| EDC | 70 | 4 | Significant |
Biological Applications
The triazine moiety present in this compound has been linked to various biological activities. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties due to their interaction with cellular targets.
Mechanism of Action
The compound exerts its effects primarily through its ability to activate carboxylic acids, facilitating their reaction with amines or alcohols to form amides or esters. The triazine ring acts as an electrophilic center, making it susceptible to nucleophilic attack, which is a key step in its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Triazine Substituents: The target compound and cinosulfuron both feature 4,6-dimethoxy groups on the triazine ring, which may enhance metabolic stability compared to analogs with single methoxy or ethoxy substituents (e.g., metsulfuron methyl ester) .
Linking Group: The methyl-carboxamide linkage in the target compound distinguishes it from sulfonylureas (e.g., metsulfuron) and sulfonamides (e.g., cinosulfuron). Sulfonylureas are known for their high herbicidal potency due to strong ALS inhibition, whereas carboxamides may exhibit different pharmacokinetic profiles .
Aromatic Moieties: The 2,5-dimethylfuran group in the target compound contrasts with benzoate or benzenesulfonamide moieties in analogs. Furan derivatives are less common in ALS inhibitors, suggesting possible novel interactions with target enzymes or improved selectivity .
Application and Efficacy: While the target compound’s herbicidal activity is inferred, cinosulfuron (a sulfonamide) and metsulfuron (a sulfonylurea) are well-documented ALS inhibitors with broad-spectrum weed control . The absence of a sulfonyl group in the target compound may reduce ALS affinity but improve soil persistence or plant uptake.
Research Implications and Gaps
- Structural Optimization : The dimethoxy-triazine-carboxamide framework offers a template for developing herbicides with reduced cross-resistance to existing sulfonylureas.
- Mode of Action : Further studies are needed to confirm whether the target compound inhibits ALS or acts via alternative pathways.
- Ecotoxicity: Comparative data on environmental impact (e.g., soil half-life, non-target toxicity) are absent in the provided evidence but critical for regulatory approval.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H18N4O4
- Molecular Weight: 306.32 g/mol
This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4,6-dimethoxy-1,3,5-triazine can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Herbicidal Activity
A related study identified compounds similar to this compound as effective inhibitors of acetohydroxyacid synthase (AHAS), an enzyme critical for amino acid biosynthesis in plants. These compounds displayed low resistance factors against AHAS mutations in resistant weed species. For example:
| Compound | Resistance Factor (RF) | Herbicidal Activity |
|---|---|---|
| Compound 22 | 0.73 | High |
| Compound 36 | 4.57 | Moderate |
This highlights the potential of triazine derivatives in developing new herbicides to combat resistant weed populations .
Anti-Cancer Potential
In vitro studies have suggested that triazine derivatives may possess anti-cancer properties by inducing apoptosis in cancer cells. Mechanistic studies indicate that these compounds can modulate cell signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is hypothesized to occur through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
- Gene Expression Modulation : It can influence the transcriptional activity of genes related to stress responses and apoptosis.
- Binding Interactions : The triazine ring may facilitate binding with various biomolecules, altering their function.
Study on Herbicidal Efficacy
In a recent study focusing on herbicide resistance management, compounds structurally related to this compound were tested against both wild-type and mutant strains of Descurainia sophia. The results indicated that certain derivatives maintained over 60% herbicidal activity even at reduced dosages (37.5 g ai/ha), showcasing their potential for sustainable agricultural practices .
Antimicrobial Screening
A series of antimicrobial assays demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be within the range of 10–50 µg/mL for various strains .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks to triazine methoxy groups (δ 3.8–4.0 ppm for OCH₃) and furan methyl protons (δ 2.2–2.5 ppm). The amide proton (NH) appears at δ 6.5–7.0 ppm in DMSO-d₆ .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) at m/z 363.15 (calculated for C₁₆H₂₁N₄O₄). Fragmentation patterns validate the methylfuran and triazine moieties .
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and triazine ring vibrations at 1550–1600 cm⁻¹ .
Validation Tip : Compare spectral data with structurally related triazine-carboxamides to resolve ambiguities .
What methodologies are recommended for resolving contradictions in reported biological activities of triazine-containing carboxamides?
Advanced Research Question
Contradictory bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
- Experimental Variables : Differences in bacterial strains, assay media pH, or compound solubility. Standardize protocols using CLSI guidelines .
- Metabolic Stability : Assess degradation in liver microsomes (e.g., CYP450 enzymes) to explain in vitro-in vivo discrepancies .
- Structural Analogues : Perform SAR studies by modifying triazine methoxy groups or furan substituents to isolate bioactive motifs .
Case Study : Fluoro-oxazepine derivatives showed enhanced activity after optimizing substituent electronegativity , suggesting similar strategies for this compound.
How can computational modeling predict interaction mechanisms between this compound and biological targets?
Advanced Research Question
- Molecular Docking (AutoDock/Vina) : Simulate binding to bacterial dihydrofolate reductase (DHFR) or kinase targets. Prioritize hydrogen bonding with triazine N-atoms and hydrophobic interactions with dimethylfuran .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns to identify critical binding residues .
- ADMET Prediction (SwissADME) : LogP ~2.5 indicates moderate lipophilicity; moderate BBB permeability (TPSA ~90 Ų) suggests CNS activity potential .
Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
What are the critical functional groups influencing reactivity and bioactivity?
Basic Research Question
- Triazine Methoxy Groups : Electron-donating effects enhance nucleophilic substitution reactivity and hydrogen bonding with targets .
- Dimethylfuran : Hydrophobic moiety improves membrane permeability; steric effects may modulate target selectivity .
- Carboxamide Linker : Facilitates hydrogen bonding with enzymatic active sites; stability against hydrolysis is pH-dependent .
SAR Insight : Removing methoxy groups reduces antimicrobial activity by 70% in analogous compounds .
What experimental strategies assess the stability of this compound under varying pH and temperature conditions?
Advanced Research Question
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC .
- Thermal stability : Heat at 60°C for 1 week; assess crystallinity changes via XRD .
- Light Exposure : UV-Vis spectroscopy to detect photodegradation products (λmax ~270 nm) .
- Oxidative Stress : Treat with H₂O₂ (3%) and analyze oxidation byproducts (e.g., sulfoxide formation) .
Data Interpretation : Stability profiles guide formulation strategies (e.g., lyophilization for heat-sensitive batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
